2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE
Overview
Description
2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoroacetic anhydride with aromatic amines under controlled conditions to form trifluoroacetamides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, solvent selection, and purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines .
Scientific Research Applications
2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the pyrimidine ring, resulting in different chemical properties and applications.
Trifluoroacetanilide: Similar in having trifluoromethyl and amide groups but differs in overall structure and reactivity.
Uniqueness
2,2,2-TRIFLUORO-N-(4-{4-PHENYL-6-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)ACETAMIDE is unique due to its combination of trifluoromethyl groups and a pyrimidine ring, which imparts specific physical and chemical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-[6-phenyl-2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F6N4O2/c27-25(28,29)23(37)33-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)35-22(36-21)17-8-12-19(13-9-17)34-24(38)26(30,31)32/h1-14H,(H,33,37)(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGZGLRZIDBSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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